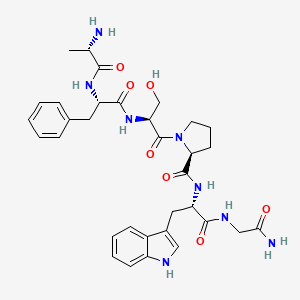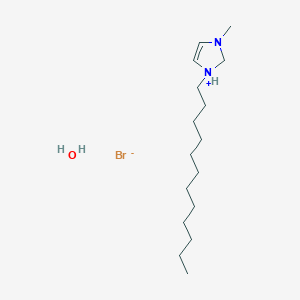
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide is a peptide compound composed of a sequence of amino acids: L-alanine, L-phenylalanine, L-serine, L-proline, L-tryptophan, and glycinamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically engineered microorganisms, followed by purification using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
Substitution: Use of specific reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products Formed
Oxidation: Formation of oxindole derivatives from tryptophan.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, leading to a cascade of molecular events. The peptide’s structure allows it to bind to target proteins, influencing their function and activity. The exact molecular targets and pathways involved can vary based on the peptide’s modifications and the biological system in which it is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine: Similar peptide with valine instead of proline and tryptophan.
Alanylphenylalanine: A simpler dipeptide composed of L-alanine and L-phenylalanine.
L-Phenylalanyl-L-isoleucyl-L-alanyl-L-seryl-L-serine: Another peptide with a different sequence of amino acids.
Uniqueness
L-Alanyl-L-phenylalanyl-L-seryl-L-prolyl-L-tryptophylglycinamide is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of tryptophan and proline residues can influence the peptide’s conformation and interactions with other molecules, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
410082-92-7 |
|---|---|
Formule moléculaire |
C33H42N8O7 |
Poids moléculaire |
662.7 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H42N8O7/c1-19(34)29(44)38-24(14-20-8-3-2-4-9-20)31(46)40-26(18-42)33(48)41-13-7-12-27(41)32(47)39-25(30(45)37-17-28(35)43)15-21-16-36-23-11-6-5-10-22(21)23/h2-6,8-11,16,19,24-27,36,42H,7,12-15,17-18,34H2,1H3,(H2,35,43)(H,37,45)(H,38,44)(H,39,47)(H,40,46)/t19-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
QCHHNYIMSQOZLI-UVUUWJHSSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)
